molecular formula C21H18F3NO5 B6198499 rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans CAS No. 2694057-60-6

rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans

Cat. No.: B6198499
CAS No.: 2694057-60-6
M. Wt: 421.4
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Description

Rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans is a useful research compound. Its molecular formula is C21H18F3NO5 and its molecular weight is 421.4. The purity is usually 95.
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Chemical Reactions Analysis

  • Types of Reactions: This compound can undergo several reactions, including oxidation, reduction, and nucleophilic substitution. Its functional groups allow for a variety of chemical transformations.

  • Common Reagents and Conditions: Common reagents include strong bases or acids, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminium hydride. Conditions often involve controlled temperatures and inert atmospheres.

  • Major Products: The reactions typically lead to the formation of substituted morpholines or further functionalized derivatives, which can be crucial intermediates in pharmaceutical synthesis.

Scientific Research Applications

  • Chemistry: This compound is often used as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

  • Biology: In biological research, it can act as a probe or a precursor to biologically active compounds, aiding in the study of biochemical pathways.

  • Industry: Beyond academic research, this compound can be used in the production of specialized materials, including polymers and agrochemicals.

5. Mechanism of Action: The effects of this compound, particularly in a biological context, stem from its ability to interact with specific molecular targets. For instance, its morpholine ring can mimic natural metabolites, allowing it to bind to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable scaffold in drug design.

6. Comparison with Similar Compounds: This compound stands out due to its specific combination of functional groups. Compared to other morpholine derivatives, the presence of the trifluoromethyl group imparts greater stability and lipophilicity. Similar compounds include:

  • (3R,6S)-4-morpholinecarboxylic acid: Lacks the trifluoromethyl group, leading to different reactivity and stability.

  • (3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholine: Similar but without the trifluoromethyl group, affecting its interaction with biological targets.

That should give you a detailed overview of rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans, from its synthesis to its applications and mechanism of action. Feel free to dive into any specific part further!

Properties

CAS No.

2694057-60-6

Molecular Formula

C21H18F3NO5

Molecular Weight

421.4

Purity

95

Origin of Product

United States

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